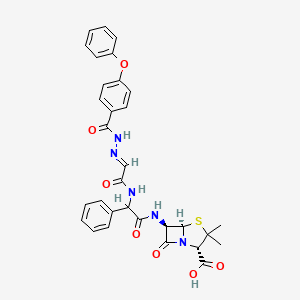
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene group.
2-Methyl-3-phenyl-4-thiazolidinone: Lacks both the 2-hydroxyphenylmethylene and 4-methoxyphenyl groups.
3-Phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene, 4-methoxyphenyl, and 2-methyl groups.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is unique due to the presence of the 2-hydroxyphenylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
Propiedades
Número CAS |
86145-84-8 |
|---|---|
Fórmula molecular |
C24H21NO3S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO3S/c1-24(18-12-14-20(28-2)15-13-18)25(19-9-4-3-5-10-19)23(27)22(29-24)16-17-8-6-7-11-21(17)26/h3-16,26H,1-2H3/b22-16- |
Clave InChI |
UDQRNYILUASCJC-JWGURIENSA-N |
SMILES isomérico |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


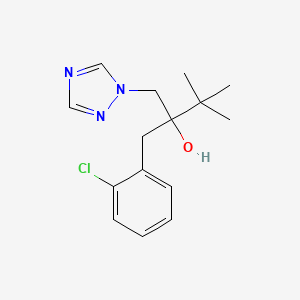

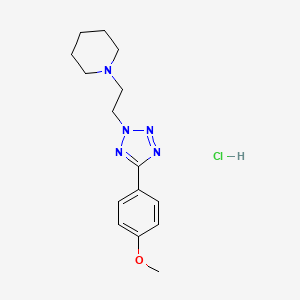
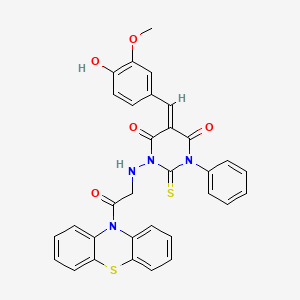
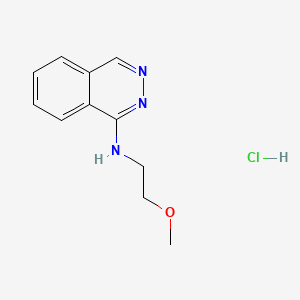
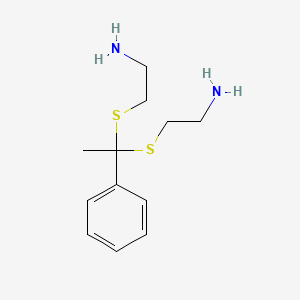
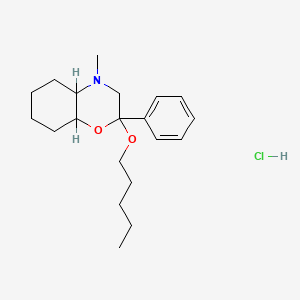


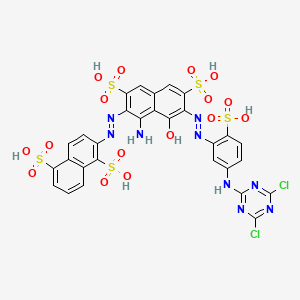

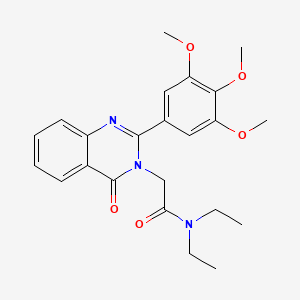
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
